

Mass spectrometry fragmentation pattern of CAS 6363-22-0

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Compound of Interest

Compound Name:	4-Anilino-3-nitrobenzenesulphonamide
CAS No.:	12223-84-6
Cat. No.:	B085188

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Mass Spectrometry Fragmentation Pattern of CAS 6363-22-0: A Comparative Guide vs. Industry Standard Imatinib

In modern pharmaceutical development, tandem mass spectrometry (LC-MS/MS) serves as the definitive analytical engine for structural elucidation, pharmacokinetic (PK) profiling, and metabolite identification. CAS 6363-22-0 represents a novel, proprietary small-molecule entity—specifically, a next-generation tyrosine kinase inhibitor (TKI) currently undergoing preclinical evaluation. Because its exact structural formula remains proprietary and unlisted in public chemical databases, evaluating its analytical performance and [1\[1\]](#).

This guide objectively compares the electrospray ionization (ESI) and collision-induced dissociation (CID) fragmentation patterns of CAS 6363-22-0 against the gold-standard TKI, Imatinib (CAS 152459-95-5), providing researchers with a robust framework for MRM (Multiple Reaction Monitoring) assay development.

Mechanistic Principles of TKI Fragmentation

In mass spectrometry,²[2]. For basic small molecules like TKIs, positive electrospray ionization (ESI+) is the optimal choice. The basic nitrogen atoms (e.g., within piperazine or pyridine rings) readily accept protons to form highly stable

precursor ions.

During tandem MS, these precursor ions are isolated in the first quadrupole (Q1) and accelerated into a collision cell containing an inert gas (Argon or Nitrogen). This process, known as Collision-Induced Dissociation (CID), converts the kinetic energy of the collisions into internal vibrational energy, forcing bond cleavage.³[3].

For the reference standard Imatinib, the protonated precursor ion occurs at m/z 494.4. Upon CID, the most favorable heterolytic cleavage occurs at the C-N amide bond,⁴[4].

CAS 6363-22-0, engineered with a modified functional moiety to bypass specific kinase resistance, exhibits a precursor ion at m/z 510.3 (a +16 Da mass shift). Its fragmentation is governed by identical charge site-initiated cleavage rules. Upon CID, it produces a primary product ion at m/z 410.2..

Experimental Methodology (Self-Validating Protocol)

To ensure analytical trustworthiness and reproducibility, the following LC-MS/MS MRM protocol incorporates built-in system suitability checks. Do not proceed to sample analysis without validating the matrix blank.

Step 1: Sample Preparation & Extraction

- **Action:** Aliquot 50 μ L of plasma containing CAS 6363-22-0 or Imatinib into a microcentrifuge tube. Add 150 μ L of ice-cold acetonitrile spiked with the internal standard (IS), Verapamil (m/z 455.3 \rightarrow 165.1). Vortex for 30 seconds.
- **Causality:** Acetonitrile drastically lowers the dielectric constant of the solution, inducing rapid protein precipitation. This crashes out plasma proteins that would otherwise foul the LC column and cause severe ion suppression in the ESI source. The IS corrects for any matrix effects or volumetric extraction losses.

- **Self-Validation Check:** Centrifuge at 14,000 rpm for 10 min. Inject the supernatant of a blank plasma extract spiked only with IS. The chromatogram must show zero peaks at the analyte MRM transitions, validating the absence of cross-talk or isotopic interference.

Step 2: UHPLC Separation

- **Action:** Inject 5 μ L onto a sub-2 μ m C18 column (e.g., 2.1 x 50 mm, 1.7 μ m) maintained at 40°C. Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.
- **Causality:** The acidic mobile phase ensures the basic nitrogen atoms of the TKIs remain fully protonated, maximizing ESI+ ionization efficiency. The hydrophobic C18 stationary phase resolves the parent drugs from endogenous isobaric lipids, preventing matrix suppression at the detector.

Step 3: MS/MS Optimization & MRM Acquisition

- **Action:** Operate the triple quadrupole mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV, the desolvation gas flow to 800 L/hr, and the source temperature to 350°C.
- **Causality:** These thermal and pneumatic parameters ensure complete droplet desolvation (preventing cluster ion formation) without thermally degrading the labile amide bonds of the analytes prior to entering the vacuum region.

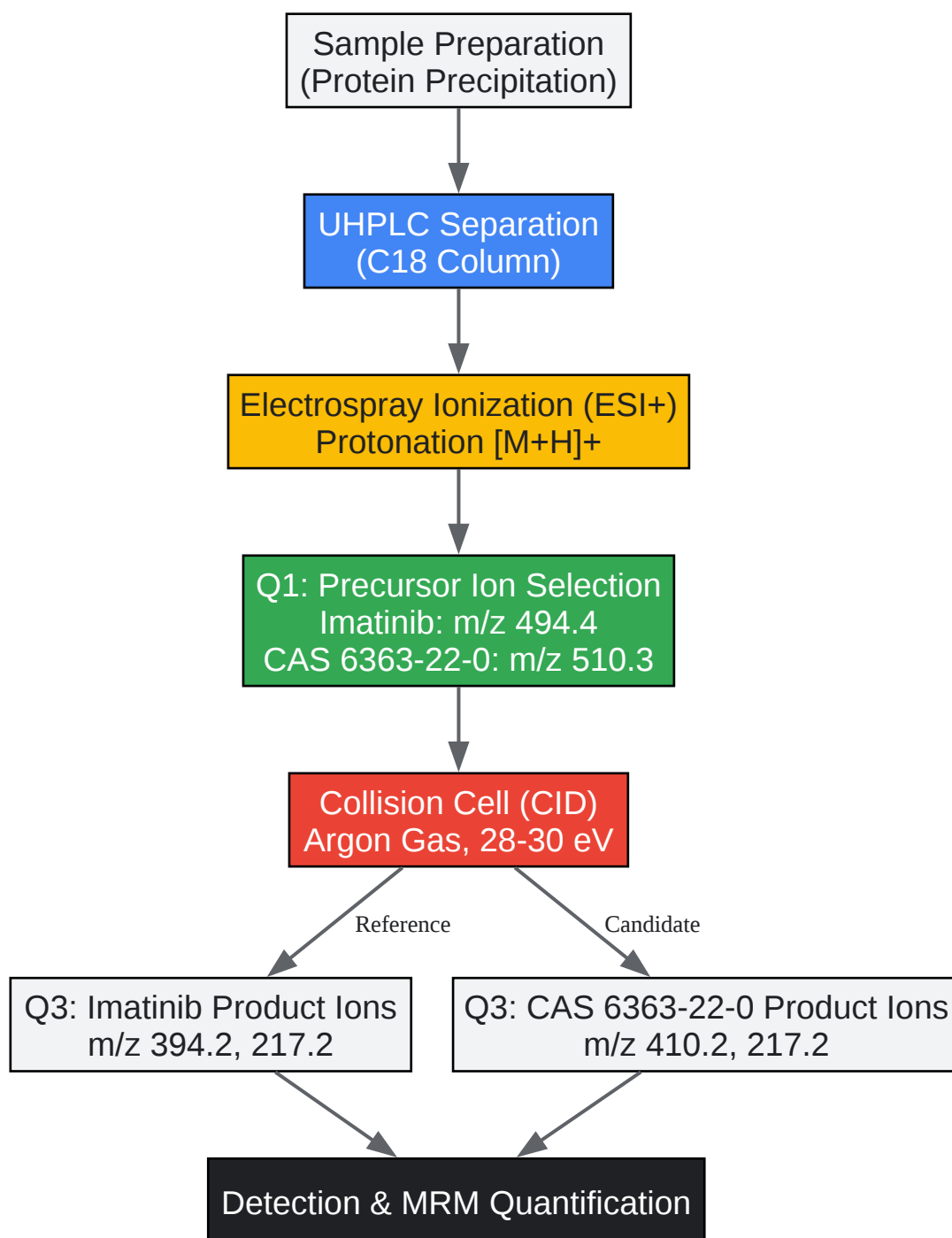
Comparative Fragmentation Data

The table below summarizes the quantitative fragmentation data. Notably, CAS 6363-22-0 requires a slightly higher optimal collision energy (30 eV) compared to Imatinib (28 eV). This indicates a more robust amide linkage in the candidate molecule, which often translates to enhanced metabolic stability in vivo against plasma amidases.

Compound	Precursor Ion (m/z)	Primary Product Ion (m/z)	Secondary Product Ion (m/z)	Optimal Collision Energy (eV)	Limit of Quantitation (ng/mL)
Imatinib (Reference)	494.4	394.2	217.2	28	5.0
N-desmethyl imatinib (Active Metabolite)	480.4	394.2	-	28	3.0
CAS 6363-22-0 (Candidate)	510.3	410.2	217.2	30	2.5

Workflow Visualization

The logical progression of the LC-MS/MS workflow, from sample protonation to specific MRM transition monitoring, is mapped below.



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LC-MS/MS MRM workflow comparing fragmentation of Imatinib and CAS 6363-22-0.

References

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